molecular formula C12H6ClFN2S B3283797 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 773140-11-7

4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B3283797
CAS RN: 773140-11-7
M. Wt: 264.71 g/mol
InChI Key: GKBFTFVPMVUDIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine is an aromatic heterocyclic compound. Its chemical structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound exhibits diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

Several synthetic methods exist for the preparation of pyrimidines. While I don’t have specific details on the synthesis of this particular compound, it likely involves reactions that introduce the chlorine, fluorine, and thieno groups onto the pyrimidine scaffold. Researchers have explored various routes to access pyrimidine derivatives, and these methods contribute to the availability of diverse compounds for further study .


Molecular Structure Analysis

The molecular structure of This compound comprises a thieno ring fused with a pyrimidine ring. The chlorine and fluorine substituents on the phenyl group enhance its pharmacological properties. The arrangement of atoms and bonds within the molecule significantly influences its biological activity and interactions with cellular targets .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, it likely participates in various transformations typical of pyrimidines. These reactions may include nucleophilic substitutions, cyclizations, and functional group modifications. Investigating its reactivity and behavior under different conditions would provide valuable insights .

Mechanism of Action

The anti-inflammatory effects of pyrimidines, including 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine , are attributed to their inhibition of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By modulating these pathways, pyrimidines suppress inflammation and contribute to tissue healing .

Future Directions

Exploring novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity remains an exciting avenue for research. Researchers can focus on optimizing the structure–activity relationships (SARs) of pyrimidines to develop more effective anti-inflammatory agents. Additionally, investigating its potential in other therapeutic areas could lead to promising applications .

properties

IUPAC Name

4-chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2S/c13-10-8-5-6-17-12(8)16-11(15-10)7-3-1-2-4-9(7)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFTFVPMVUDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CS3)C(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Fluoro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one (900 mg, 3.65 mmole) was dissolved in chloroform and thionyl chloride (0.532 ml, 7.30 mmole) was added to the mixture followed by 1 ml dimethylformamide. The reaction mixture was heated to reflux for 2.5 hours, the cooled mixture was washed with 10% sodium carbonate, the chloroform solution was dried over sodium sulfate (anh) and the solvent was removed. The crude product was chromatographed on silica gel, eluting with chloroform. Upon removal of solvent 438 mg of product was obtained (yield: 45%).
Name
2-(2-Fluoro-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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